5,6-Dihydro Thymine-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

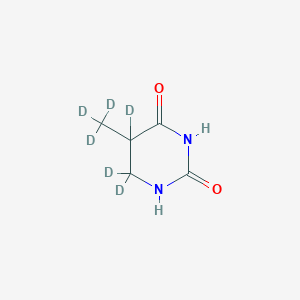

5,6-Dihydro Thymine-d6 is a deuterated analog of a diazinane derivative. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic composition.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro Thymine-d6 typically involves the deuteration of the corresponding non-deuterated diazinane derivative. This can be achieved through several methods:

Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

Deuterated Reagents: Employing deuterated reagents such as deuterated solvents (e.g., D2O) or deuterated reducing agents (e.g., LiAlD4) in the synthesis process.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale catalytic deuteration processes, utilizing high-pressure deuterium gas and efficient catalysts to ensure complete deuteration. The process would be optimized for yield and purity, with stringent quality control measures in place.

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Dihydro Thymine-d6 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of deuterated oxidation products.

Reduction: Reduction reactions can be carried out using deuterated reducing agents like LiAlD4, resulting in further deuterated derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium deuteroxide (NaOD), replacing specific functional groups with deuterium.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: LiAlD4, NaBD4

Solvents: D2O, CDCl3

Major Products

The major products formed from these reactions would be deuterated analogs of the original compound, with specific functional groups replaced or modified by deuterium.

Applications De Recherche Scientifique

DNA Damage and Repair Studies

Radiation-Induced DNA Damage:

DHT-d6 is a key product resulting from base damage due to gamma irradiation of DNA under anoxic conditions. It serves as a model compound for studying the effects of ionizing radiation on nucleobases. Research has shown that DHT-d6 is unstable under typical conditions used for oligonucleotide synthesis, necessitating the development of new protecting groups for its incorporation into synthetic DNA fragments .

Mechanisms of Excision Repair:

Studies have demonstrated that DHT-d6 can be excised by specific DNA repair enzymes such as endonuclease III and formamidopyrimidine DNA glycosylase (Fpg). These enzymes exhibit varying substrate specificity, with endonuclease III showing a preference for thymine glycol over DHT-d6. The analysis of oligonucleotides containing DHT-d6 has provided insights into the excision mechanisms and substrate preferences of these enzymes .

Synthetic Biology Applications

Oligonucleotide Synthesis:

The incorporation of DHT-d6 into synthetic oligonucleotides has been achieved using a newly developed phosphoramidite approach. This method allows for the successful synthesis of oligonucleotides containing DHT-d6 at specific sites, which can be crucial for studying mutations and the effects of modified bases on DNA replication and transcription processes .

Investigating Mutagenicity:

DHT-d6 is also utilized to explore the mutagenic potential of modified nucleobases. Its presence in oligonucleotides enables researchers to study how such modifications affect DNA polymerization and the fidelity of replication processes. This is particularly relevant in understanding the biological consequences of DNA damage and the cellular response mechanisms involved .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 5,6-Dihydro Thymine-d6 exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium alters the vibrational frequencies of chemical bonds, leading to changes in reaction rates and pathways. This can affect the compound’s interaction with molecular targets and pathways, providing unique insights into chemical and biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6,6-Trideuterio-5-methyl-1,3-diazinane-2,4-dione: A non-deuterated analog with similar structure but different isotopic composition.

5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazepane-2,4-dione: A compound with a similar deuterated structure but a different ring size.

Uniqueness

5,6-Dihydro Thymine-d6 is unique due to its specific deuterium incorporation, which provides distinct advantages in research applications. Its isotopic composition allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in various scientific fields.

Activité Biologique

5,6-Dihydro Thymine-d6 (DHT-d6) is a derivative of thymine that plays a significant role in various biological processes, particularly in DNA repair mechanisms and metabolic pathways. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and implications for health and disease.

This compound is a hydrogenated form of thymine, featuring a reduced pyrimidine ring. Its chemical structure allows it to participate in biological reactions similar to those of thymine. The compound is soluble in water and exhibits weak acidity, which influences its interactions in biological systems .

Metabolism and Pathways

DHT-d6 is primarily formed through the reduction of thymine by the enzyme dihydropyrimidine dehydrogenase. This reaction is crucial in pyrimidine metabolism, leading to further breakdown into non-toxic metabolites such as N-carbamyl-beta-alanine and ultimately beta-alanine .

Table 1: Metabolic Pathway of DHT-d6

| Enzyme | Reaction Description |

|---|---|

| Dihydropyrimidine dehydrogenase | Converts thymine to 5,6-dihydrothymine |

| Dihydropyrimidinase | Hydrolyzes 5,6-dihydrothymine to N-carbamyl-beta-alanine |

| Beta-ureidopropionase | Converts N-carbamyl-beta-alanine to beta-alanine |

DNA Repair Mechanisms

Research indicates that 5,6-dihydrothymine lesions can significantly impair DNA repair processes. Specifically, studies have shown that DHT-d6 affects the base excision repair (BER) pathway by reducing the efficiency of repairing single-strand breaks (SSBs) and apurinic/apyrimidinic (AP) sites in DNA . The presence of DHT-d6 leads to a greater reliance on long-patch repair mechanisms compared to when it is absent.

Key Findings:

- Impairment of Repair Efficiency: The presence of DHT-d6 reduces the rejoining efficiency of SSBs when located near an AP site.

- Dependence on Repair Pathways: There is increased dependence on long-patch BER pathways when DHT-d6 is present .

Toxicity and Health Implications

While DHT-d6 is not classified as carcinogenic by IARC, its accumulation can lead to toxic effects under certain conditions. High levels are associated with metabolic disorders such as dihydropyrimidinase deficiency, where patients exhibit elevated concentrations of DHT-d6 along with other metabolites . The exact mechanisms behind its toxicity remain unclear but may involve disruptions in normal metabolic processes.

Case Studies

-

Dihydropyrimidinase Deficiency:

- Patients with this deficiency show significantly increased levels of DHT-d6 in urine alongside other pyrimidines. This condition highlights the compound's role as a potential biomarker for metabolic disorders related to pyrimidine metabolism.

- DNA Damage Response:

Propriétés

IUPAC Name |

5,6,6-trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/i1D3,2D2,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAKTGXDIBVZOO-LIDOUZCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(=O)NC(=O)N1)([2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.